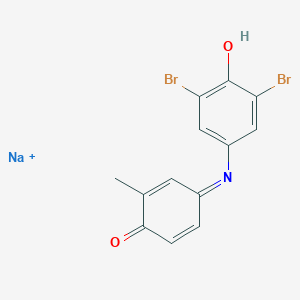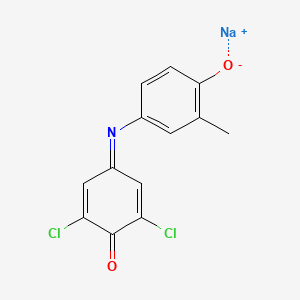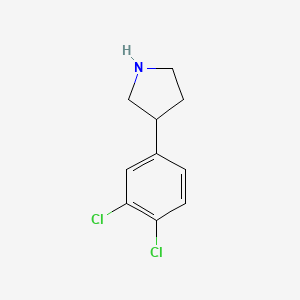
3-(3,4-Dichlorophenyl)pyrrolidine
Übersicht
Beschreibung
“3-(3,4-Dichlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11Cl2N . It is a solid at room temperature . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular weight of “3-(3,4-Dichlorophenyl)pyrrolidine” is 216.1 g/mol . The InChI key for this compound is CLEBEYWTFWLKQX-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The presence of the dichlorophenyl group in 3-(3,4-Dichlorophenyl)pyrrolidine may enhance its biological activity by influencing steric factors and the structure-activity relationship (SAR) of the compounds .
Therapeutic Potential
Pyrrolidine analogs, including those with dichlorophenyl groups, have shown diverse therapeutic applications. They have been studied for their potential as anticancer, anti-inflammatory, antiviral, and antituberculosis agents . The dichlorophenyl group could potentially improve the efficacy of these compounds against specific targets.
Enzyme Inhibition
Compounds with a pyrrolidine structure have been investigated for their ability to inhibit enzymes such as reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . The dichlorophenyl moiety could provide additional binding interactions, leading to enhanced selectivity and potency.
Antidiabetic Research
Pyrrolidine derivatives have been synthesized and evaluated for their antidiabetic effects. For instance, pyrrolidine sulfonamide derivatives have been compared with vildagliptin, showing significant inhibition of DPP-IV, an enzyme involved in glucose metabolism . The dichlorophenyl group in 3-(3,4-Dichlorophenyl)pyrrolidine may offer new avenues for antidiabetic drug design.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzyme activity, or modulating receptor signaling .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The exact pathways would depend on the specific targets of the compound.
Pharmacokinetics
The pyrrolidine ring is a common feature in many drugs, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidines, including “3-(3,4-Dichlorophenyl)pyrrolidine”, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs used for treatment .
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNHMNSDPKKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631279 | |
| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092108-78-5 | |
| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



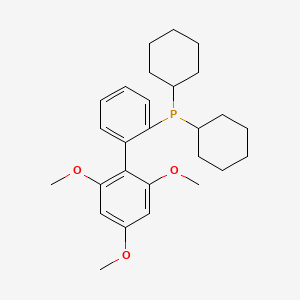
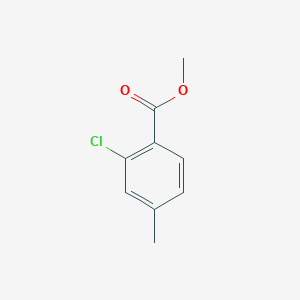
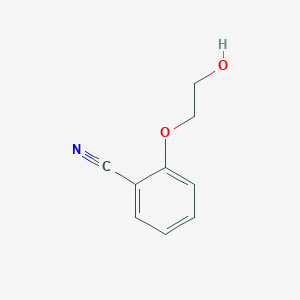
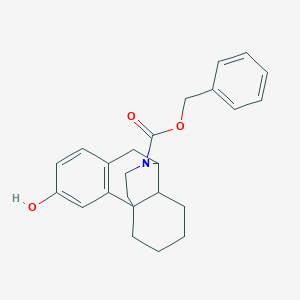


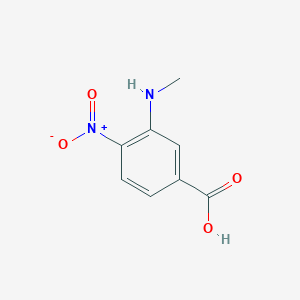

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
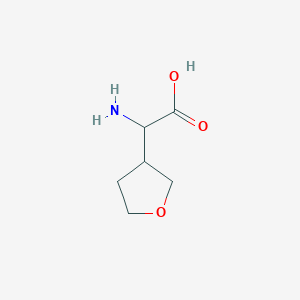
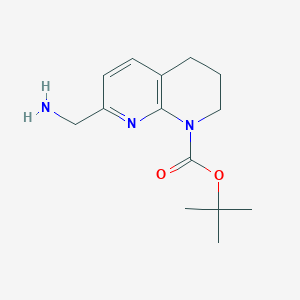
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
